molecular formula C25H27N5O5S B11634851 N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B11634851
M. Wt: 509.6 g/mol
InChI Key: LDXVJLDFQAZKPK-UHFFFAOYSA-N
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Description

N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a benzylamino group, a nitrophenyl group, and a piperazine ring, which are linked through a sulfonyl bridge to a phenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable benzylamine derivative to introduce the nitro group.

    Piperazine Formation: The formation of the piperazine ring through cyclization reactions.

    Acetylation: The final step involves the acetylation of the phenyl group to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the benzylamino moiety.

Scientific Research Applications

N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-[4-({4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C25H27N5O5S

Molecular Weight

509.6 g/mol

IUPAC Name

N-[4-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C25H27N5O5S/c1-19(31)27-21-7-10-23(11-8-21)36(34,35)29-15-13-28(14-16-29)22-9-12-25(30(32)33)24(17-22)26-18-20-5-3-2-4-6-20/h2-12,17,26H,13-16,18H2,1H3,(H,27,31)

InChI Key

LDXVJLDFQAZKPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4

Origin of Product

United States

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